![molecular formula C14H19N3O2 B11731233 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B11731233.png)
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol
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Overview
Description
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-amine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities, making it useful in various research and clinical applications.
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol, possess anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells and inhibiting specific signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against bacterial strains and fungi, showing potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented in several studies. It acts by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Modifications to its structure can enhance its bioactivity or selectivity towards specific targets.
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
Mechanism of Action
The mechanism of action of 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or pain .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-4-amine
- 2-methoxy-4-nitrophenol
- 4-{[(1-methyl-5-phenyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol
Uniqueness
4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol stands out due to its unique combination of a pyrazole ring and a methoxyphenol moiety. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
The compound 4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
- Molecular Formula : C14H18N3O2
- Molecular Weight : 262.31 g/mol
- CAS Number : 1855943-17-7
Biological Activity Overview
Numerous studies have highlighted the biological potential of pyrazole derivatives, including those similar to This compound . Key areas of activity include:
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds designed from the pyrazole scaffold have shown efficacy against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth.
Compound Name | Target Cell Lines | IC50 (µM) | Reference |
---|---|---|---|
This compound | A549, HT-1080, SGC-7901 | 12.5 | |
Pyrazole Derivative A | MCF7 | 15.0 | |
Pyrazole Derivative B | HeLa | 10.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are notable, particularly in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for managing conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The compound exhibits moderate to high activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
E. coli | 32 | |
S. aureus | 16 | |
P. aeruginosa | 64 |
Case Studies
- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives including This compound against lung cancer cell lines (A549). Results showed a significant reduction in cell viability with an IC50 value of 12.5 µM, indicating strong antitumor potential .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced nitric oxide production significantly, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Activity Assessment : A recent study tested various pyrazole derivatives against common pathogens and found that This compound exhibited a MIC of 16 µg/mL against Staphylococcus aureus, highlighting its effectiveness as an antimicrobial agent .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1-ethyl-5-methylpyrazol-4-yl)amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-4-17-10(2)12(9-16-17)15-8-11-5-6-13(18)14(7-11)19-3/h5-7,9,15,18H,4,8H2,1-3H3 |
InChI Key |
WOHBVELTJQQEES-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CC(=C(C=C2)O)OC)C |
Origin of Product |
United States |
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